molecular formula C18H20N2O4S B5715338 N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B5715338
M. Wt: 360.4 g/mol
InChI Key: ICHQISMVDGLXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as EPPBS, is a sulfonamide derivative that has been synthesized and extensively studied in recent years. This compound has shown promising results in various scientific research applications, including cancer treatment and neuroprotection.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. By inhibiting carbonic anhydrase, N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide may disrupt these processes, leading to the observed effects on cancer cells and neurons.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits angiogenesis, and enhances the efficacy of chemotherapy drugs. In neurons, it protects against oxidative stress and inflammation. N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been found to inhibit the growth of bacteria and fungi, suggesting potential applications in antimicrobial therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its high potency. It has been found to be effective at low concentrations, making it a cost-effective option for research. However, N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is also highly hydrophobic, which can make it difficult to dissolve in aqueous solutions. This can limit its applications in certain experiments.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One potential direction is to investigate its potential applications in antimicrobial therapy. Another direction is to explore its effects on other physiological processes, such as bone resorption and respiration. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its potential applications in cancer treatment and neuroprotection.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 2-ethoxyaniline with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine, followed by the reaction of the resulting product with pyrrolidine-2,5-dione. The final product is obtained after purification using column chromatography. The purity of the compound is confirmed using NMR and mass spectrometry.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has shown promising results in various scientific research applications. One of the most significant applications is in cancer treatment. N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to enhance the efficacy of chemotherapy drugs by increasing their uptake by cancer cells.
N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been studied for its neuroprotective effects. It has been found to protect neurons from oxidative stress and inflammation, which are two major factors that contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-24-17-7-4-3-6-16(17)19-25(22,23)15-11-9-14(10-12-15)20-13-5-8-18(20)21/h3-4,6-7,9-12,19H,2,5,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHQISMVDGLXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

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